N-methyl-3-(1,3-thiazol-2-yl)benzylamine

Übersicht

Beschreibung

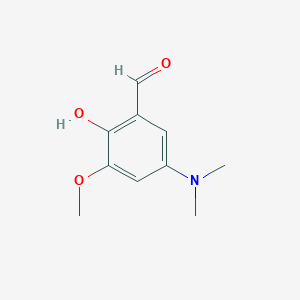

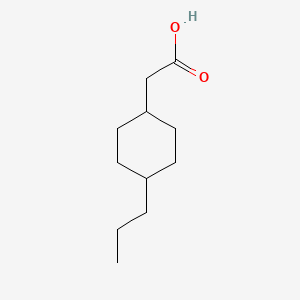

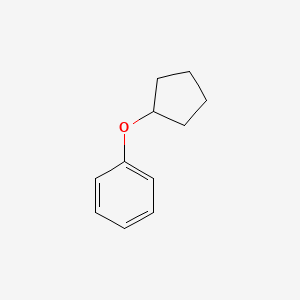

N-methyl-3-(1,3-thiazol-2-yl)benzylamine, also known as MTB, is a chemical compound that has gained attention in the scientific community for its potential use as a drug target. MTB is a benzylamine derivative that contains a thiazole ring, which makes it a unique compound with interesting properties.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Compounds similar to N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been extensively studied for their antitumor activities. Research indicates that benzothiazoles, including derivatives with N-acyl modifications, show potent and selective antitumor activity against various cancer cell lines. Metabolic transformations, such as N-acetylation and oxidation, play a crucial role in their mechanism of action, affecting drug uptake and biotransformation in sensitive cell lines. These findings suggest a novel avenue for cancer therapy, focusing on the synthesis and metabolic profiling of benzothiazole derivatives (Chua et al., 1999).

Catalytic Applications

Research into thiazolium-ion-based organic ionic liquids (OILs) demonstrates their effectiveness in promoting the benzoin condensation of benzaldehyde, highlighting a potential application in synthetic chemistry. These findings open up new possibilities for using N-methyl-3-(1,3-thiazol-2-yl)benzylamine derivatives as catalysts in organic reactions, providing an efficient pathway for synthesizing valuable compounds (Davis & Forrester, 1999).

Drug Discovery Building Blocks

Derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been explored as new building blocks in drug discovery. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives offers a versatile platform for developing compounds with various bioactivities. This approach enables the exploration of chemical space around potential drug candidates, paving the way for the discovery of new therapeutics (Durcik et al., 2020).

DNA-Binding Properties and Antioxidant Activity

Studies on silver(I) complexes containing V-shaped bis-benzimidazole ligands, including derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine, reveal significant DNA-binding properties and antioxidant activity. These complexes exhibit potential for development into therapeutic agents, leveraging their interaction with DNA and capacity to mitigate oxidative stress (Wu et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, including those related to N-methyl-3-(1,3-thiazol-2-yl)benzylamine, have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces and form protective layers makes them valuable in industrial applications, providing a sustainable solution to corrosion-related challenges (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTPWZTYKCKBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594490 | |

| Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(1,3-thiazol-2-yl)benzylamine | |

CAS RN |

892501-89-2 | |

| Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)

![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)